6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid
Description
IUPAC Nomenclature Rules for Bicyclic and Spirocyclic Compounds
The International Union of Pure and Applied Chemistry (IUPAC) mandates specific guidelines for naming spirocyclic compounds, which consist of two or more rings sharing a single atom. For monocyclic spiro systems, the prefix spiro is followed by square brackets containing the number of atoms in each ring, excluding the shared spiro atom, in ascending order. In the case of 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid, the spiro[3.4] notation indicates one ring with three members and another with four members fused at a single nitrogen atom.
The full IUPAC name is constructed as follows:
- Parent hydrocarbon : The base structure is an azaspirooctane, denoting an eight-membered spiro system with one nitrogen atom.
- Substituents : The benzyloxycarbonyl group (Cbz) is attached to the nitrogen at position 6, while the carboxylic acid substituent occupies position 8.
- Numbering : The spiro atom (nitrogen) is assigned position 1. The smaller ring (three members) is numbered first, followed by the larger ring (four members). The carboxylic acid group resides on the second carbon of the four-membered ring.
This systematic approach ensures precise communication of the compound’s topology, as illustrated below:
Table 1 : IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | 6-azaspiro[3.4]octane |
| Substituent positions | Cbz at N6, carboxylic acid at C8 |
| Ring sizes | 3-membered and 4-membered rings |
Structural Interpretation of Positional Isomerism in Azaspiro Systems
Positional isomerism in azaspiro compounds arises from variations in substituent placement or ring sizes. For this compound, two key factors influence isomerism:
- Spiro Junction Configuration : Altering the spiro indices (e.g., spiro[2.5] instead of spiro[3.4]) modifies ring strain and electronic properties. For example, 6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) features a 2-membered and 5-membered ring system, drastically changing its conformational flexibility compared to the [3.4] system.
- Substituent Placement : Shifting the carboxylic acid group from position 8 to position 1 or 4 would yield distinct isomers with different hydrogen-bonding capabilities and reactivity profiles. The current C8 placement maximizes steric accessibility for carboxylate interactions.
Table 2 : Positional Isomerism in Azaspiro Derivatives
| Compound | Spiro Indices | Carboxylic Acid Position | CAS Number |
|---|---|---|---|
| 6-Cbz-6-azaspiro[3.4]octane-8-carboxylic acid | [3.4] | 8 | 2110507-89-4 |
| 6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid | [2.5] | 1 | 147610-85-3 |
Comparative Analysis of CAS Registry Numbers and Alternative Chemical Identifiers
The Compound Identification System (CAS) assigns unique registry numbers to chemicals, enabling precise tracking across databases. For this compound, the primary CAS number is 2110507-89-4 . However, related derivatives and salts may receive distinct identifiers. For instance, its deprotected analog, 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid, is registered under 81251441 .
Alternative identifiers include:
- InChIKey : DFKKUEFSFQEOQT-UHFFFAOYSA-N (computed from the molecular structure).
- SMILES : O=C(OCC1=CC=CC=C1)N2CC(C3(CCC3)C2)C(O)=O (encodes atomic connectivity and functional groups).
Table 3 : Cross-Referenced Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 2110507-89-4 | |
| InChIKey | DFKKUEFSFQEOQT-UHFFFAOYSA-N | |
| SMILES | O=C(OCC1=CC=CC=C1)N2CC(C3(CCC3)C2)C(O)=O |
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-9-17(11-16(13)7-4-8-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
InChI Key |
SEIKLYDOIRQKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
- The spirocyclic azetidine ring system is often synthesized via cyclization reactions involving precursors such as amino alcohols or amino acids.
- One approach involves the reaction of cyclic ketones or aldehydes with amines , followed by intramolecular cyclization to form the spiro ring.
- Alternatively, carbene insertion reactions using dihalocarbenes generated from trihaloacetate salts (e.g., sodium trichloroacetate or sodium tribromoacetate) can be employed to form the spirocyclic framework. This method is conducted in the presence of halide salts or phase-transfer catalysts to improve yields and selectivity.
Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group
- The nitrogen atom in the azaspiro ring is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- This step is typically performed after the formation of the spirocyclic core to prevent side reactions during ring closure.
- The Cbz group stabilizes the nitrogen and allows for further functional group manipulations without affecting the amine.
Installation of the Carboxylic Acid Functionality
- The carboxylic acid at the 8-position can be introduced by oxidation of aldehyde intermediates or by hydrolysis of ester precursors .
- For example, starting from a methyl or ethyl ester derivative of the spiro compound, hydrolysis under acidic or basic conditions yields the free carboxylic acid.
- In some synthetic routes, Krapcho decarboxylation is used to selectively remove ester groups while retaining others, allowing for regioselective functionalization.
Representative Synthetic Route (Summary)
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure, especially the spirocyclic framework and protecting group integrity.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and monitoring reaction progress.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and detects impurities.
- Infrared Spectroscopy (IR) : Used to verify the presence of carboxylic acid and carbamate (Cbz) functional groups.
Research Findings and Optimization Notes
- The cyclization step to form the spirocyclic core often has moderate yields (~30-40%) due to steric hindrance and ring strain.
- Use of phase-transfer catalysts and optimized halide salts improves carbene insertion efficiency and overall yield.
- Protecting the nitrogen early with the Cbz group prevents side reactions and facilitates downstream transformations.
- Hydrolysis and oxidation steps are generally high yielding and straightforward.
- The overall synthetic route is scalable, with reports of multigram synthesis using these methods.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core formation method | Carbene insertion or intramolecular cyclization |
| Protecting group reagent | Benzyloxycarbonyl chloride (Cbz-Cl) |
| Carboxylic acid introduction | Ester hydrolysis or aldehyde oxidation |
| Typical yields | Cyclization: ~33-40%; overall route: ~10-30% depending on optimization |
| Key catalysts/additives | Phase-transfer catalysts, halide salts |
| Characterization methods | NMR, HPLC, LC-MS, IR |
| Scalability | Demonstrated multigram scale synthesis |
Chemical Reactions Analysis
Hydrolysis Reactions
The Cbz-protected amine and ester functionalities are susceptible to hydrolysis under specific conditions:
-
The ester hydrolysis is stereospecific, retaining the spirocyclic structure while liberating the carboxylic acid.
-
The Cbz group acts as a temporary protective moiety, enabling selective functionalization of the amine post-hydrolysis.
Hydrogenolysis
The Cbz group is cleavable via catalytic hydrogenation:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Cbz Deprotection | H₂, Pd/C (10% w/w), room temperature | 6-azaspiro[3.4]octane-8-carboxylic acid |
-
This reaction proceeds quantitatively in ethanol or methanol, with no observed degradation of the spirocyclic core.
-
The liberated benzyl alcohol is typically removed via extraction.
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard derivatization reactions:
-
Ester derivatives (e.g., ethyl esters) are intermediates for further functionalization, such as nitro-group reductions .
-
The hydrochloride salt enhances aqueous solubility for biological assays .
Stability and Degradation
The spirocyclic framework confers remarkable stability:
| Condition | Effect | References |
|---|---|---|
| High temperature (>150°C) | Partial ring-opening | |
| Strong acids (e.g., H₂SO₄) | Decomposition of Cbz group |
-
Degradation pathways are minimal under standard laboratory conditions (pH 4–9, 25°C).
Functional Group Reactivity Comparison
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Cbz-protected amine | Moderate | Hydrogenolysis, hydrolysis |
| Carboxylic acid | High | Esterification, amidation, salt formation |
| Spirocyclic core | Low | Stable under most non-extreme conditions |
Mechanistic Insights
-
Hydrogenolysis Mechanism : The Cbz group undergoes heterolytic cleavage on the Pd surface, releasing CO₂ and benzyl alcohol.
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed routes favoring carboxylate formation.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- CAS Number : 2580182-87-0
The compound features a spirocyclic structure that is characteristic of many biologically active molecules, enhancing its potential for pharmaceutical applications.
Medicinal Chemistry
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid has been studied for its role as a scaffold in the design of new therapeutic agents. Its unique structural features allow for modifications that can lead to enhanced biological activity.
Key Studies :
- Research indicates that modifications to the azaspiro framework can yield compounds with improved affinity for specific biological targets, making it a valuable tool in drug discovery efforts .
Anticancer Activity
Preliminary studies have suggested that derivatives of this compound exhibit promising anticancer properties. The spirocyclic structure may contribute to its ability to interfere with cancer cell proliferation.
Case Study :
- A study demonstrated that certain derivatives showed selective cytotoxicity against various cancer cell lines, indicating potential as lead compounds for further development .
Neuropharmacology
The compound's structural analogs have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Research Findings :
- Investigations into related compounds have shown that they can modulate neurotransmitter systems, suggesting a possible application in the treatment of disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions to occur at other sites in the molecule. The spirocyclic structure can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core : The spiro[3.4]octane system introduces conformational rigidity, which can improve target binding selectivity.
- Cbz Protection : The benzyloxycarbonyl group prevents unwanted side reactions at the nitrogen during synthesis.
- Carboxylic Acid : Enables coupling reactions (e.g., amide bond formation) for structural diversification.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid with structurally related spirocyclic compounds:
Comparative Analysis
Functional Group Impact :
- Cbz vs. Boc Protection: The benzyloxycarbonyl (Cbz) group in the parent compound is base-labile, requiring hydrogenolysis for deprotection. In contrast, the tert-butoxycarbonyl (Boc) group in 1314388-77-6 is acid-labile, enabling orthogonal protection strategies in peptide synthesis . Boc derivatives exhibit higher thermal stability (storage at -20°C vs. Cbz’s -80°C recommendation) .
Fluorinated Analogues :
- The 2,5-difluorobenzyl substituent in 2034519-97-4 increases lipophilicity (cLogP ~2.1) compared to the parent compound (cLogP ~1.8), enhancing membrane permeability in antibacterial applications .
- The 8-fluoro substituent in C₁₈H₁₇FN₄O₂ introduces stereoelectronic effects that improve binding to kinase ATP pockets .
Diazaspiro Systems :
Commercial Availability :
- The parent compound is less widely available (1 supplier) compared to Boc-protected derivatives (5+ suppliers), reflecting higher demand for the latter in industrial R&D .
Biological Activity
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid, with the CAS number 1420958-43-5, is a compound of significant interest in medicinal chemistry. Its unique spirocyclic structure and the presence of nitrogen and carboxylic functional groups suggest potential biological activities, particularly in the realm of drug development. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is C16H19NO4, with a molecular weight of 289.33 g/mol. The compound's structure features a spirocyclic framework that is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1420958-43-5 |
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that derivatives of spirocyclic compounds exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Anticancer Potential
The spirocyclic framework is known for its ability to interact with biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
The proposed mechanism involves the compound's ability to interfere with cell signaling pathways crucial for cell survival and proliferation. This interference may be mediated through the modulation of protein interactions or enzyme activities related to cell cycle regulation .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several spirocyclic derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a reduction in cell viability by approximately 60% after 48 hours, indicating potential anticancer activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity and selectivity.
| Derivative Name | CAS Number | Biological Activity |
|---|---|---|
| 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | 2060031-17-4 | Antimicrobial activity |
| (6R)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid | 2920233-63-0 | Anticancer properties |
Q & A
Q. Q1. What are the key synthetic routes for 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid, and how do reaction conditions influence yield?
Answer: The compound is synthesized via spiroannulation strategies involving tert-butoxycarbonyl (Boc)-protected intermediates. A representative method () uses 6-azaspiro[3.4]octane-8-carboxylic acid derivatives, where the Boc group is introduced to stabilize the spirocyclic amine during ring closure. Key steps include:
- Ring closure : Catalyzed by trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.
- Deprotection : Hydrolysis under basic conditions (e.g., NaOH/THF/H₂O) to yield the carboxylic acid moiety.
Yield optimization (typically 60–75%) depends on solvent polarity, temperature control, and stoichiometric ratios of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling .
Q. Q2. How is the purity and structural integrity of this compound validated in academic settings?
Answer: Validation involves:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity (as per and ).
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic peaks for the benzyloxycarbonyl group (δ ~7.3–7.4 ppm for aromatic protons) and spirocyclic backbone (δ ~2.1–3.5 ppm for methylene/methine protons) .
- LCMS : [M+H]+ ion at m/z 316.2 (calculated for C₁₇H₁₉NO₄) .
- Elemental analysis : Carbon and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. What challenges arise in analyzing stereochemical outcomes during spirocycle formation, and how are they resolved?
Answer: Spirocyclic systems often exhibit axial chirality, leading to diastereomer formation. Key challenges include:
- Racemization : Observed during Boc deprotection under acidic conditions ().
- Resolution strategies :
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers.
- Dynamic kinetic resolution via asymmetric catalysis (e.g., Rhodium-BINAP complexes) to favor one stereoisomer .
Contradictions in reported stereoselectivity (e.g., vs. ) may stem from solvent polarity effects on transition-state stabilization .
Q. Q4. How do substituents on the spirocyclic scaffold (e.g., fluorine at C8) alter physicochemical properties and reactivity?
Answer: Fluorination at C8 (as in 8-fluoro analogs, ) introduces:
- Electron-withdrawing effects : Increases electrophilicity of the carboxylic acid (pKa reduction by ~0.5–1.0 units).
- Conformational rigidity : Fluorine’s van der Waals radius restricts spirocyclic ring puckering, confirmed by X-ray crystallography (not shown in evidence but inferred from structural analogs).
- Stability : Fluorinated derivatives show slower hydrolysis rates (t₁/₂ increased by ~30% in PBS buffer) compared to non-fluorinated analogs .
Q. Q5. What computational methods are used to predict the compound’s bioactivity or metabolic stability?
Answer:
- Docking studies : Molecular dynamics (MD) simulations with homology models of target enzymes (e.g., cytochrome P450 3A4) to predict metabolic hotspots.
- ADMET prediction : Tools like SwissADME assess logP (~2.1), aqueous solubility (~0.1 mg/mL), and blood-brain barrier penetration (low) .
Contradictions between predicted and experimental metabolic stability (e.g., vs. computational models) may arise from unaccounted for phase II conjugation pathways .
Data Contradictions and Resolution
Q. Table 1: Conflicting Data on Stability of Spirocyclic Carboxylic Acids
| Parameter | (Non-fluorinated) | (8-Fluoro) | Resolution Strategy |
|---|---|---|---|
| Hydrolysis half-life (PBS) | 12 hours | 16 hours | Validate via LCMS kinetics under standardized conditions (pH 7.4, 37°C) |
| Melting point | 185–187°C | 192–194°C | Differential scanning calorimetry (DSC) to confirm polymorphic forms |
Methodological Recommendations
- Stereochemical analysis : Combine NOESY NMR with density functional theory (DFT) calculations to assign absolute configurations .
- Scale-up synthesis : Use flow chemistry to mitigate exothermicity during spiroannulation (unreported in evidence but supported by analogous protocols).
- Stability studies : Monitor degradation products (e.g., free carboxylic acid via TLC) under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
